1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester
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Overview
Description
1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-1-acetic acid and 2-furancarboxylic acid.
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group of 2-furancarboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then reacted with 1H-pyrazole-1-acetic acid in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) to form the amide bond.
Esterification: The resulting amide is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Industrial Production Methods:
Batch vs. Continuous Process: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: The choice of catalysts (e.g., acid catalysts for esterification) and solvents (e.g., ethanol for esterification) is crucial for optimizing yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often involving halogenation followed by nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated pyrazoles, N-substituted pyrazoles.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The furan ring and pyrazole core can interact with enzymes, receptors, and other biomolecules, leading to biological effects. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Pyrazole-3-carboxylic acid derivatives
Furan-2-carboxylic acid derivatives
Other furan-pyrazole hybrids
This compound's unique structure and properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
ethyl 2-[3-(furan-2-carbonylamino)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-11(16)8-15-6-5-10(14-15)13-12(17)9-4-3-7-19-9/h3-7H,2,8H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZNDOOQCPRZFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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